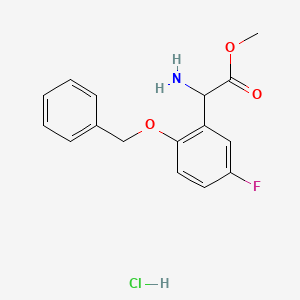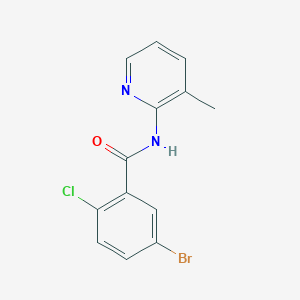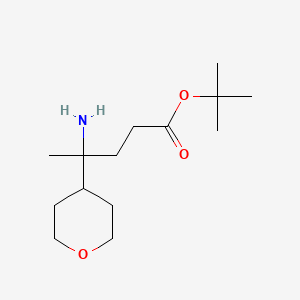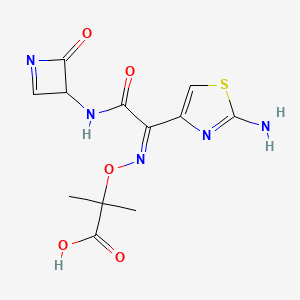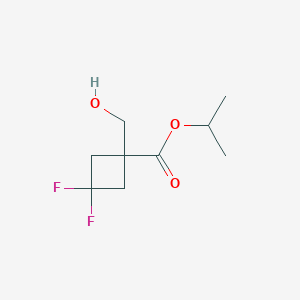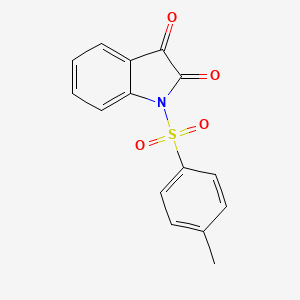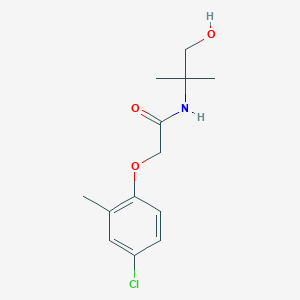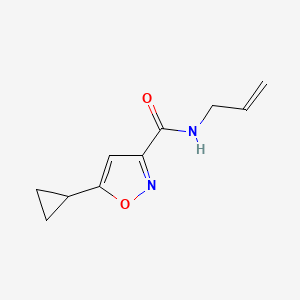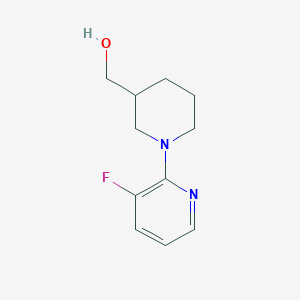
2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a mesitylethynyl group attached to a dioxaborolane ring, which imparts distinct chemical properties that make it valuable for synthetic applications and research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of mesitylethynyl lithium with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The mesitylethynyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products Formed
Oxidation: Boronic acids or esters.
Reduction: Various boron-containing species.
Substitution: Functionalized derivatives of the original compound.
Applications De Recherche Scientifique
2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its role in drug development and as a precursor for boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mécanisme D'action
The mechanism of action of 2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating reactions such as cross-coupling and addition. The mesitylethynyl group enhances the compound’s reactivity by providing steric and electronic effects that influence the overall reaction pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Another boron-containing compound used in organic synthesis.
4,4,5,5-Tetramethyl-2-(phenylethynyl)-1,3,2-dioxaborolane: A structurally similar compound with a phenylethynyl group instead of a mesitylethynyl group.
2-(Trimethylsilyl)ethynyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features a trimethylsilyl group, offering different reactivity.
Uniqueness
2-(Mesitylethynyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the mesitylethynyl group, which imparts distinct steric and electronic properties. This makes it particularly valuable in reactions requiring selective activation and functionalization.
Propriétés
Formule moléculaire |
C17H23BO2 |
|---|---|
Poids moléculaire |
270.2 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[2-(2,4,6-trimethylphenyl)ethynyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H23BO2/c1-12-10-13(2)15(14(3)11-12)8-9-18-19-16(4,5)17(6,7)20-18/h10-11H,1-7H3 |
Clé InChI |
FOBZXGPMMOJQPP-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C#CC2=C(C=C(C=C2C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


